![molecular formula C8H16ClF2N B2878252 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride CAS No. 2230807-21-1](/img/structure/B2878252.png)
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used in laboratory experiments due to its unique properties and potential applications.
Scientific Research Applications
Catalytic Processes and Synthetic Applications
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride has been explored in the context of catalytic processes and as a precursor for synthesizing nitrogen-containing compounds. For instance, research has shown the effectiveness of certain catalysts in direct reductive amination processes involving bio-based substrates, highlighting the potential for synthesizing amine derivatives (Xu et al., 2014). Similarly, studies have investigated the experimental and theoretical properties of related amine compounds, demonstrating their utility in producing nitrogen-rich chemicals through density functional theory (DFT) and molecular docking studies (Fatima et al., 2021).
Synthesis of Nitrogen-containing Heterocycles
The compound has also been implicated in the synthesis of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes, showcasing the potential for generating novel catalytic systems and nitrogen-containing heterocycles (Zeng et al., 2009). Furthermore, the synthesis of amine building blocks for discovery chemistry programs has been reported, emphasizing the role of fluorinated cyclohexanes in the development of facially polarized cyclohexane rings useful in medicinal chemistry and materials science (Bykova et al., 2017).
Hydroamination Reactions
Investigations into the hydroamination reactions of cyclohexadienes using polarity reversal catalysis have outlined methods for synthesizing 1-aminated cyclohexadienes, contributing to the field of organic synthesis and providing insights into the mechanisms of radical transfer hydroaminations (Guin et al., 2007). This research demonstrates the flexibility and utility of cyclohexadiene derivatives in creating functionalized compounds.
properties
IUPAC Name |
5,5-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(2)3-4-8(9,10)5-6(7)11;/h6H,3-5,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYMQQPGJKJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1N)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.